1-(2'-Nitrobiphenyl-4-yl)-3-(tetrahydrofuran-2-ylmethyl)thiourea
Description
“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a nitro-substituted biphenyl group and a tetrahydrofuran moiety, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2-nitrophenyl)phenyl]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-21(23)17-6-2-1-5-16(17)13-7-9-14(10-8-13)20-18(25)19-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNALLYHXSQLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” typically involves the reaction of a nitro-substituted biphenyl isothiocyanate with a tetrahydrofuran-containing amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild to moderate temperatures (20-60°C). The reaction may require a base, such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The thiourea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isothiocyanate.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino-substituted biphenyl derivative.
Substitution: Nitro or halogen-substituted biphenyl derivatives.
Hydrolysis: Corresponding amine and isothiocyanate.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thioureas.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2’-nitro-4-biphenylyl)-N’-(methyl)thiourea
- N-(2’-nitro-4-biphenylyl)-N’-(ethyl)thiourea
- N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-pyranylmethyl)thiourea
Uniqueness
“N-(2’-nitro-4-biphenylyl)-N’-(tetrahydro-2-furanylmethyl)thiourea” is unique due to the presence of the tetrahydrofuran moiety, which may impart different solubility, stability, and reactivity compared to other similar compounds. This structural feature could influence its interaction with biological targets and its overall pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
